Deacetoxycephalosporin C

Descripción general

Descripción

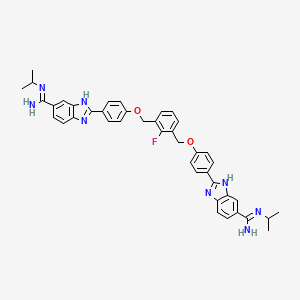

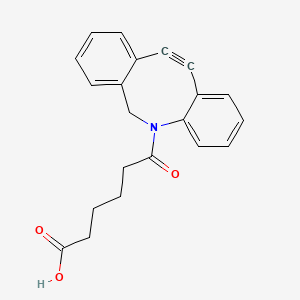

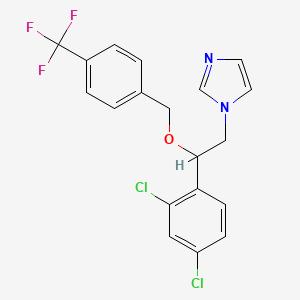

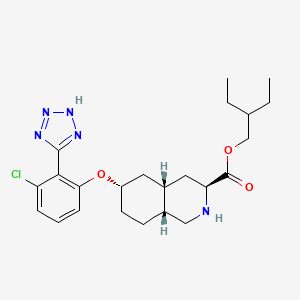

Deacetoxycephalosporin C (DAOC) is a small molecule that belongs to the class of organic compounds known as cephalosporins . These are compounds containing a 1,2-thiazine fused to a 2-azetidinone to form a oxo-5-thia-1-azabicyclo .

Synthesis Analysis

The bioconversion of penicillins to cephalosporins using deacetoxycephalosporin C synthase (DAOCS) is an alternative and environmentally friendly process for 7-ADCA production . The enzymes catalyzing this ring expansion reaction, designated DAOCS, were purified from various organisms and characterized as an iron- and 2-oxoglutarate-dependent oxidase .Molecular Structure Analysis

The molecular structure of DAOC is characterized by a 1,2-thiazine fused to a 2-azetidinone . The crystal structure of DAOCS revealed that the C terminus .Chemical Reactions Analysis

DAOCS is an iron(II) 2-oxoglutarate-dependent oxygenase that catalyzes the oxidative ring-expansion of penicillin N to deacetoxycephalosporin C . The wild-type enzyme is only able to efficiently utilize 2-oxoglutarate and 2-oxoadipate as a 2-oxoacid co-substrate .Physical And Chemical Properties Analysis

The chemical formula of DAOC is C14H19N3O6S . The average weight is 357.382 and the monoisotopic weight is 357.099456045 .Aplicaciones Científicas De Investigación

Application in Antibiotic Production

- Field : Biotechnology and Pharmacology

- Summary : Deacetoxycephalosporin C synthase (DAOCS), also called expandase, is a key enzyme in cephalosporin biosynthesis that epoxides penicillin to form the hexavalent thiazide ring of cephalosporin . Cephalosporins play an indispensable role against bacterial infections .

- Methods : The conversion rate of penicillin to deacetoxycephalosporin C can be improved through enzyme modification . The crystallography features and the prediction of the active site are also studied .

- Results : The application of DAOCS in fungus Acremonium chrysogenum was identified as a bifunctional enzyme with both ring expansion and hydroxylation .

Application in Enzyme Engineering

- Field : Biochemical Engineering

- Summary : The feasibility of engineering the TCA cycle to drive the 2-oxoglutarate-dependent ring expansion reaction of DAOCS has been demonstrated .

- Methods : This involves the modification of the TCA cycle to enhance the reaction of DAOCS .

- Results : This strategy could be used in other enzyme conversion reactions that could be coupled with the TCA cycle .

Application in Bioconversion of Penicillins

- Field : Biotechnology

- Summary : Deacetoxycephalosporin C synthase (DAOCS) is used for the bioconversion of penicillins, which is an alternative and environmentally friendly process for 7-ADCA production . This process has been developed using Escherichia coli for bioconversion of penicillins .

- Methods : The process involves protein engineering efforts to improve the substrate specificity and catalytic efficiency of DAOCS for penicillins .

- Results : The bioconversion of penicillins to cephalosporins using DAOCS is a viable method for the production of 7-ADCA .

Application in Enzyme Reconstitution

- Field : Biochemical Engineering

- Summary : The reconstitution of the TCA cycle with DAOCS has been demonstrated to engineer Escherichia coli into an efficient whole cell catalyst of penicillin G .

- Methods : This involves the reconstitution of the TCA cycle with DAOCS .

- Results : This strategy has been shown to be effective in engineering Escherichia coli into an efficient whole cell catalyst of penicillin G .

Application in Protein Engineering

- Field : Biochemical Engineering

- Summary : Protein engineering efforts have been made to improve the substrate specificity and catalytic efficiency of DAOCS for penicillins . This has led to the development of a whole cell process using Escherichia coli for the bioconversion of penicillins .

- Methods : This involves protein engineering efforts to improve the substrate specificity and catalytic efficiency of DAOCS for penicillins .

- Results : The successful construction of an efficient E. coli whole-cell catalyst for penicillin G bioconversion .

Application in Synthetic Biology

- Field : Synthetic Biology

- Summary : The combination of protein engineering of key enzymes and chassis optimization based on synthetic biology strategy has been demonstrated .

- Methods : This involves the combination of protein engineering of key enzymes and chassis optimization based on synthetic biology strategy .

- Results : This strategy displayed the great power of the combination of protein engineering of key enzymes and chassis optimization based on synthetic biology strategy .

Direcciones Futuras

The development of an environmentally safe method to produce intermediates to replace chemical processes has been a goal of the antibiotic industry . Bioconversion of penicillins to cephalosporins using DAOCS is an alternative and environmentally friendly process for 7-ADCA production . Future research may focus on improving the substrate specificity and catalytic efficiency of DAOCS for penicillins .

Propiedades

IUPAC Name |

(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O6S/c1-6-5-24-12-9(11(19)17(12)10(6)14(22)23)16-8(18)4-2-3-7(15)13(20)21/h7,9,12H,2-5,15H2,1H3,(H,16,18)(H,20,21)(H,22,23)/t7-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQIJOYQWYKBOW-JWKOBGCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)CCCC(C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181424 | |

| Record name | Deacetoxycephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deacetoxycephalosporin C | |

CAS RN |

26924-74-3 | |

| Record name | Deacetoxycephalosporin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26924-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deacetoxycephalosporin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026924743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deacetoxycephalosporin C | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03938 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Deacetoxycephalosporin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-Nitro-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate](/img/structure/B606948.png)